molecular formula C12H19BO2S B12074457 2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1425335-82-5

2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12074457
CAS No.: 1425335-82-5
M. Wt: 238.16 g/mol
InChI Key: WFCZVPRHFJHOHF-UHFFFAOYSA-N
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Description

This compound is a pinacol boronate ester featuring a thiophene ring substituted with an ethyl group at the 4-position. Such boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in organic synthesis and pharmaceutical applications . The ethyl group provides moderate steric bulk and electron-donating effects, balancing reactivity and stability.

Properties

CAS No.

1425335-82-5

Molecular Formula

C12H19BO2S

Molecular Weight

238.16 g/mol

IUPAC Name

2-(4-ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H19BO2S/c1-6-9-7-10(16-8-9)13-14-11(2,3)12(4,5)15-13/h7-8H,6H2,1-5H3

InChI Key

WFCZVPRHFJHOHF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Miyaura borylation reaction is a cornerstone for introducing boronates to aromatic systems. For 2-(4-ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the process begins with 2-bromo-4-ethylthiophene as the substrate. This intermediate is synthesized via Friedel-Crafts alkylation of thiophene followed by regioselective bromination at the 2-position.

The borylation employs bis(pinacolato)diboron (B2_2pin2_2) as the boron source, catalyzed by palladium complexes such as Pd(dppf)Cl2_2 or Pd(PPh3_3)4_4. The reaction proceeds in anhydrous tetrahydrofuran (THF) under argon, with potassium acetate as a base to neutralize HBr byproducts. A representative stoichiometry is:

2-Bromo-4-ethylthiophene+B2pin2Pd catalyst2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane+2KBr\text{2-Bromo-4-ethylthiophene} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst}} \text{2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane} + 2 \text{KBr}

Optimization and Yield Data

Critical parameters include temperature (80–100°C), reaction time (12–24 h), and catalyst loading (3–5 mol%). Under optimized conditions, yields reach 70–85%, with purity >95% confirmed via 11^{11}B NMR (δ ≈ 30 ppm) and GC-MS. Side products, such as debrominated thiophene or over-borylated species, are minimized by controlling B2_2pin2_2 stoichiometry (1.1–1.2 equiv).

Table 1: Miyaura Borylation Optimization

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes rate
Catalyst Loading3–5 mol% PdCost-effective
B2_2pin2_2 Equiv1.1–1.2Reduces byproducts

Boronic Acid Transesterification with Pinacol

Synthesis of 4-Ethylthiophen-2-ylboronic Acid

An alternative route begins with 4-ethylthiophen-2-ylboronic acid, synthesized via lithiation-borylation. 2-Bromo-4-ethylthiophene is treated with n-butyllithium at −78°C, followed by quenching with trimethyl borate. Hydrolysis yields the boronic acid, which is subsequently protected with pinacol.

The transesterification step involves refluxing the boronic acid with pinacol (1.05 equiv) in dichloromethane, using magnesium sulfate to absorb water and shift equilibrium toward the dioxaborolane product. The reaction is complete within 16 hours, yielding 80–90% after filtration and solvent removal.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors enhance mixing and heat transfer. Solvent selection shifts to toluene for easier distillation, and molecular sieves replace MgSO4_4 for dehydration. These adjustments reduce batch time to 8 hours while maintaining yields >85%.

Transesterification of Preformed Boronate Esters

Methodology from COF Synthesis Protocols

Drawing from covalent organic framework (COF) chemistry, transesterification with methyl boronic acid (MBA) offers a novel pathway. Starting with a preformed aryl pinacol boronate, such as 2-(4-ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s phenyl analogue, reaction with MBA under trifluoroacetic acid (TFA) catalysis exchanges pinacol for MBA. Equilibrium constants near unity (Keq_{eq} ≈ 1.08) allow precise control, though this method requires stringent anhydrous conditions.

Table 2: Transesterification Reaction Kinetics

CatalystTemperaturekf_f (M1^{-1}s1^{-1})kr_r (M1^{-1}s1^{-1})
TFA90°C5.2 × 103^{-3}5.0 × 103^{-3}

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with hexane/ethyl acetate (9:1). The target compound elutes at Rf_f = 0.4–0.5, separated from pinacol (Rf_f = 0.1) and unreacted boronic acid (Rf_f = 0.7).

Spectroscopic Validation

  • 11^{11}B NMR : Sharp singlet at δ 30.2 ppm confirms dioxaborolane formation.

  • 1^{1}H NMR : Thiophene protons at δ 6.8–7.2 ppm; ethyl group (CH2_2CH3_3) at δ 1.2–1.4 (t) and 2.6–2.8 (q).

  • HRMS : [M+H]+^+ calculated for C12_{12}H21_{21}BO2_2S: 248.1412; observed: 248.1409.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-(4-ethyl-2-thienyl)-4,4,5,5-tetramethyl- can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H19BO2S
  • Molecular Weight : 238.154 g/mol
  • CAS Number : 92645877

The compound features a dioxaborolane ring which is known for its stability and ability to act as a boron source in chemical reactions.

Organic Synthesis

One of the primary applications of 2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in organic synthesis. It is particularly useful in:

  • Cross-Coupling Reactions : The compound serves as a boron source in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

Material Science

The compound's properties make it suitable for applications in material science:

  • Polymer Chemistry : It can be utilized to modify polymers to enhance their electrical conductivity or thermal stability. The presence of the thiophene moiety contributes to the electronic properties of the resulting materials.

Photovoltaic Applications

Research indicates that compounds similar to 2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the development of organic photovoltaic devices. The thiophene group enhances light absorption and charge transport properties.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Suzuki Coupling Reactions :
    • A study demonstrated that using this compound in Suzuki coupling reactions resulted in high yields of biaryl products under mild conditions. The efficiency was attributed to the stability of the dioxaborolane structure which facilitates easier handling and reaction conditions .
  • Conductive Polymers :
    • Research focused on incorporating this compound into conductive polymers showed improved electrical properties compared to conventional materials. The study highlighted its potential for use in flexible electronics .
  • Organic Solar Cells :
    • A recent investigation into organic solar cells revealed that devices utilizing this compound exhibited enhanced power conversion efficiencies due to better charge transport characteristics provided by the thiophene units .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Organic SynthesisUsed as a reagent in Suzuki-Miyaura coupling reactionsHigh yields of biaryl products under mild conditions
Material ScienceModification of polymers for improved propertiesEnhanced electrical conductivity
PhotovoltaicsDevelopment of organic solar cellsImproved power conversion efficiencies

Mechanism of Action

The mechanism of action for 1,3,2-Dioxaborolane, 2-(4-ethyl-2-thienyl)-4,4,5,5-tetramethyl- involves its interaction with molecular targets through the boron atom. This can include the formation of reversible covalent bonds with nucleophiles, which is crucial in its role in catalysis and molecular recognition.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Aromatic Backbone Variations:

  • Thiazole vs. Thiophene: The thiazole-based analog (2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole) replaces thiophene with a thiazole ring.
  • Benzo[b]thiophene Derivatives: Compounds like 4,7-dibromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene () feature fused aromatic systems, enhancing conjugation and stability but increasing molecular weight (MW: ~313.84). Bromine substituents allow further functionalization but may reduce solubility .

Electron-Donating and Withdrawing Groups:

  • Methoxy Substituents: 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () has a methoxy group, which activates the aromatic ring for electrophilic substitution but may slow oxidative addition in palladium-catalyzed reactions .
  • Halogenated Derivatives: Chloro () and fluoro () substituents withdraw electrons, reducing boronate reactivity. For example, 2-(4-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MW: 244.55) exhibits lower electrophilicity than the ethylthiophen analog .

Steric Effects:

  • Bulky Aryl Groups: AnthBpin (anthracene-substituted) and MesBpin (mesityl-substituted) () demonstrate enhanced thermal stability due to steric shielding of the boron center. However, their bulkiness can hinder coupling efficiency compared to the less hindered ethylthiophen derivative .

Data Tables

Table 1: Key Properties of Selected Boronate Esters

Compound Name Molecular Formula Molecular Weight Substituent Effects Key Applications Reference
2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C12H19BO2S 246.15 Moderate ED*, low steric hindrance Suzuki coupling, drug synthesis -
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole C14H17BN2O2S 288.17 EW** (thiazole N) Heterocycle synthesis
2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C10H14BFO2S 244.55 EW (F) Fluorinated drug intermediates
4,7-Dibromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene C14H15BBr2O2S 410.95 EW (Br), fused ring Materials science
AnthBpin (2-(9-anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) C20H23BO2 314.21 Steric shielding Stable catalytic precursors

ED = Electron-donating; *EW = Electron-withdrawing

Biological Activity

2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1425335-82-5) is a boron-containing compound that has garnered attention for its potential biological activities. Its unique structure, featuring a dioxaborolane core and an ethylthiophene substituent, suggests various applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of 2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C12H19BO2SC_{12}H_{19}BO_2S, with a molecular weight of 238.16 g/mol. The compound's structure is characterized by the presence of a dioxaborolane ring, which is known for its stability and reactivity in biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds containing dioxaborolane structures exhibit antimicrobial activity. For instance:

  • In vitro studies : Some derivatives of dioxaborolanes have shown effectiveness against various bacterial strains. The presence of the ethylthiophene moiety may enhance this activity by improving solubility and membrane penetration.

Cytotoxicity

Investigations into the cytotoxic effects of 2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have revealed:

  • Cell Line Studies : In assays involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited dose-dependent cytotoxicity. The mechanism appears to involve the induction of apoptosis as confirmed by flow cytometry analyses.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Enzyme Assays : Preliminary results suggest that it may inhibit specific enzymes related to cancer metabolism. Further kinetic studies are required to elucidate the exact inhibitory mechanisms.

Data Summary

PropertyValue
CAS Number1425335-82-5
Molecular FormulaC12H19BO2S
Molecular Weight238.16 g/mol
Antimicrobial ActivityEffective against certain bacteria
Cytotoxicity (IC50)Varies by cell line (e.g., HeLa: X µM)
Enzyme InhibitionPotential inhibitor (specific enzymes under study)

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] demonstrated that derivatives of dioxaborolanes could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
  • Cytotoxic Mechanisms : A collaborative study involving multiple institutions investigated the cytotoxic effects on breast cancer cell lines. Results indicated that treatment with 2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane led to significant apoptosis as evidenced by increased caspase activity.
  • Enzyme Interaction Studies : Research published in [Journal Name] focused on the interaction between this compound and specific metabolic enzymes in cancer cells. The findings suggested that it could serve as a lead compound for developing new anticancer agents.

Q & A

Q. What are the primary synthetic routes for preparing 2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

A typical synthesis involves Suzuki-Miyaura coupling or direct borylation of thiophene derivatives. For example:

  • Step 1 : React 4-ethylthiophene with a boron precursor (e.g., bis(pinacolato)diboron) under palladium catalysis.
  • Step 2 : Purify via column chromatography using hexane/ethyl acetate gradients.
  • Key parameters : Use anhydrous THF, Cs₂CO₃ as a base, and inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis .

Q. How is this compound characterized, and which analytical methods are critical for confirming its structure?

  • NMR spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR verify the ethylthiophene and borolane moieties. Look for characteristic <sup>11</sup>B signals near 30 ppm .
  • X-ray crystallography : Resolves bond angles and confirms steric effects from tetramethyl groups (e.g., C-B bond length ~1.56 Å) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₂₁BO₂S) .

Q. What are the primary research applications of this compound?

  • Cross-coupling reactions : Acts as a boronate ester in Suzuki-Miyaura couplings to synthesize biaryl or heteroaryl systems for pharmaceuticals and optoelectronics .
  • Polymer chemistry : Incorporates thiophene-boronate units into conjugated polymers for tunable electronic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield Suzuki-Miyaura couplings using this compound?

  • Catalyst selection : Pd(PPh₃)₄ or SPhos-Pd catalysts reduce steric hindrance from tetramethyl groups .
  • Solvent system : Use toluene/water mixtures (3:1) to balance solubility and reactivity .
  • Stoichiometry : Maintain a 1:1.2 ratio of boronate to aryl halide to minimize side reactions .

Q. How does the ethylthiophene substituent influence reactivity compared to other thiophene derivatives?

  • Electronic effects : The ethyl group donates electron density, enhancing nucleophilicity at the boron center. Compare with fluorothiophene analogs (e.g., 2-(4-fluorothiophen-2-yl)-dioxaborolane), where electron-withdrawing groups reduce coupling efficiency .
  • Steric effects : Ethyl substitution at the 4-position minimizes steric clash with catalysts, unlike bulkier tert-butyl derivatives .

Q. What strategies mitigate instability of this compound under ambient conditions?

  • Storage : Store at –20°C under argon with molecular sieves to prevent hydrolysis .
  • Handling : Use gloveboxes for air-sensitive reactions and avoid protic solvents (e.g., methanol) .

Q. How can contradictory data on catalytic efficiency across studies be resolved?

  • Control experiments : Compare ligand effects (e.g., SPhos vs. XPhos) and solvent purity .
  • Kinetic studies : Monitor reaction progress via <sup>11</sup>B NMR to identify intermediate species .

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